molecular formula C8H16N2 B1349455 1-(Cyclopropylmethyl)piperazine CAS No. 57184-25-5

1-(Cyclopropylmethyl)piperazine

Katalognummer B1349455
CAS-Nummer: 57184-25-5
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: IVLIBVDZIYFXBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)piperazine is a compound involved in the preparation of N-substituted piperazinopyridylsteroid derivatives as abiraterone analogs that inhibit growth and induce pro-apoptosis in human hormone-independent prostate cancer cell lines .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(Cyclopropylmethyl)piperazine, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Specific synthesis of 1-(Cyclopropylmethyl)piperazine hydrochloride involves treatment of a compound with HCl in DCM/MeOH, yielding the desired compound isolated as the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 1-(Cyclopropylmethyl)piperazine is C8H16N2, and its molecular weight is 140.23 g/mol .


Chemical Reactions Analysis

1-(Cyclopropylmethyl)piperazine is a part of various chemical reactions. It’s used in the preparation of N-substituted piperazinopyridylsteroid derivatives . More detailed information about its chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)piperazine has a density of 1.0±0.1 g/cm3, a boiling point of 208.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has a refractive index of 1.508, molar refractivity of 41.9±0.3 cm3, and a molar volume of 140.4±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field The compound “1-(Cyclopropylmethyl)piperazine” is used in the field of Medicinal Chemistry .

3. Detailed Description of the Methods of Application or Experimental Procedures The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents .

1. Chemical Properties The compound “1-(Cyclopropylmethyl)piperazine” has a molecular weight of 140.23 and its empirical formula is C8H16N2 . It is a colorless to yellow liquid .

2. Commercial Availability This compound is commercially available and can be purchased from various chemical suppliers .

3. Derivatives There are derivatives of “1-(Cyclopropylmethyl)piperazine” such as “1-(Cyclopropylmethyl)piperazine dihydrochloride” with CAS Number: 373608-42-5 .

1. Chemical Properties The compound “1-(Cyclopropylmethyl)piperazine” has a molecular weight of 140.23 and its empirical formula is C8H16N2 . It is a colorless to yellow liquid .

2. Commercial Availability This compound is commercially available and can be purchased from various chemical suppliers .

3. Derivatives There are derivatives of “1-(Cyclopropylmethyl)piperazine” such as “1-(Cyclopropylmethyl)piperazine dihydrochloride” with CAS Number: 373608-42-5 .

Safety And Hazards

1-(Cyclopropylmethyl)piperazine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, avoid breathing vapors, and ensure adequate ventilation during use .

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLIBVDZIYFXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359487
Record name 1-(Cyclopropylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)piperazine

CAS RN

57184-25-5
Record name 1-(Cyclopropylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Cyclopropylmethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (770 mg, 20.3 mmol) was suspended in tetrahydrofuran (150 mL), 1-(cyclopropylcarbonyl)piperazine (1.56 g, 10.1 mmol) was gradually added thereto, and the reaction mixture was heated under reflux for 30 minutes. The reaction mixture was cooled to room temperature, and 0.8 mL of water, 0.8 mL of a 15% aqueous solution of sodium hydroxide and 2.3 mL of water were sequentially gradually added thereto. The precipitated insoluble matter was removed by filtration through Celite, and the filtrate was evaporated to give the title compound (1.40 g) as a colorless oil. The product was used for the synthesis of (8E,12E,14E)-7-((4-cyclopropylmethylpiperazin-1-yl)carbonyl)oxy-3,6,16,21-tetrahydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide (the compound of Example 27) without further purification.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)piperazine
Reactant of Route 2
1-(Cyclopropylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)piperazine

Citations

For This Compound
7
Citations
RP Tangallapally, R Yendapally… - Current topics in …, 2007 - ingentaconnect.com
During a search for new anti-tuberculosis agents, a screen of a commercially available library provided a hit nitrofuranyl amide. This hit was selected for further development due to its …
Number of citations: 56 www.ingentaconnect.com
B Zhou, X Liang, H Mei, S Qi, Z Jiang… - Journal of Medicinal …, 2021 - ACS Publications
The enhancer of zeste homologue 2 (EZH2) is the catalytic subunit of polycomb repressive complex 2 that catalyzes methylation of histone H3 lysine 27 (H3K27). Overexpression or …
Number of citations: 10 pubs.acs.org
B Cheng, Y Ren, X Niu, W Wang, S Wang… - Journal of Medicinal …, 2020 - ACS Publications
Novel small molecule compounds based on various scaffolds including chalcone, flavonoid, and resorcinol dibenzyl ether were designed and tested for their inhibitory activity against …
Number of citations: 50 pubs.acs.org
P Panchaud, T Bruyère, AC Blumstein… - Journal of medicinal …, 2017 - ACS Publications
Our strategy to combat resistant bacteria consisted of targeting the GyrB/ParE ATP-binding sites located on bacterial DNA gyrase and topoisomerase IV and not utilized by marketed …
Number of citations: 79 pubs.acs.org
W Barcellini, JA Giannotta, N Cecchi… - Drugs of the …, 2021 - access.portico.org
Mitapivat (AG-348) is an oral, allosteric activator of pyruvate kinase (PK) that catalyzes the final step of glycolysis. The drug is active on both wild-type and mutant enzymes, in animal …
Number of citations: 3 access.portico.org
JY Zhang, YT Wang, L Sun, SQ Wang, ZS Chen - Molecular Biomedicine, 2023 - Springer
The pharmaceutical industry had a glorious year in 2022, with a total of 37 new drugs including 20 new chemical entities (NCEs) and 17 new biological entities (NBEs) approved by the …
Number of citations: 5 link.springer.com
L Bouché, CD Christ, S Siegel… - Journal of Medicinal …, 2017 - ACS Publications
Bromodomains (BD) are readers of lysine acetylation marks present in numerous proteins associated with chromatin. Here we describe a dual inhibitor of the bromodomain and PHD …
Number of citations: 49 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.